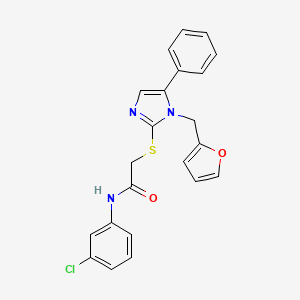

N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

This compound features a unique structure combining a 3-chlorophenylacetamide backbone with a substituted imidazole-thioether moiety. The imidazole ring is functionalized with a furan-2-ylmethyl group at the 1-position and a phenyl group at the 5-position.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S/c23-17-8-4-9-18(12-17)25-21(27)15-29-22-24-13-20(16-6-2-1-3-7-16)26(22)14-19-10-5-11-28-19/h1-13H,14-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXZQKOHSJGZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan-2-ylmethyl and phenyl groups. The final step involves the formation of the thioacetamide linkage.

Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of Substituents: The furan-2-ylmethyl and phenyl groups can be introduced through nucleophilic substitution reactions.

Thioacetamide Formation: The final step involves the reaction of the intermediate with 3-chlorophenyl isothiocyanate to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Heterocyclic Core

(a) Benzimidazole vs. Imidazole Derivatives

The compound 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide () replaces the imidazole core with a benzoimidazole system. This structural modification increases aromaticity and planarity, which may enhance DNA intercalation or protein binding compared to the target compound’s imidazole-furan-phenyl system. The benzoimidazole derivative was synthesized via column chromatography (Hexane/EtOAc, 6:4), similar to the target compound’s purification methods .

(b) Thiazole-Triazole Hybrids

Compounds 9a–e () feature thiazole-triazole-acetamide scaffolds with diverse aryl substituents (e.g., fluorophenyl, bromophenyl). For example:

- 9c : Incorporates a 4-bromophenyl-thiazole group.

- 9a : Contains a simple phenyl-thiazole substituent.

These analogs highlight the role of electron-withdrawing groups (e.g., Br, F) in modulating electronic properties and binding affinity.

Substituent Effects on the Acetamide Backbone

(a) Pesticide Analogs

Cyprofuram (: N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) shares a 3-chlorophenyl group but replaces the imidazole-thioacetamide with a tetrahydrofuran-carboxamide system. The saturated furan ring in cyprofuram may reduce metabolic instability compared to the target compound’s aromatic furan, though this could limit π-π stacking interactions in biological targets .

(b) Methoxyphenyl-Isoxazole Derivatives

The compound 2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide () substitutes the furan-methyl group with a methoxyphenyl-imidazole and incorporates an isoxazole ring. The methoxy group enhances electron-donating capacity, contrasting with the target compound’s chloro substituent, which is electron-withdrawing. This difference could influence receptor binding kinetics .

Electronic and Steric Effects

- Furan vs.

- Chlorophenyl Group : The electron-withdrawing Cl substituent may stabilize the acetamide carbonyl, affecting reactivity and metabolic degradation .

Biological Activity

N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound notable for its complex structure and significant biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18ClN3O2S, with a molecular weight of approximately 423.92 g/mol. The compound features a thioacetamide group, which is crucial for its biological activity, particularly in targeting cancer cells.

Research indicates that compounds similar to this compound exhibit anticancer properties through several mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.

- Inhibition of Kinases : It inhibits specific kinases involved in cell proliferation, disrupting cancer cell growth.

- Targeting DNA Synthesis : Similar imidazole derivatives have demonstrated the ability to inhibit DNA synthesis, leading to cell death .

Anticancer Activity

Numerous studies have reported the cytotoxic effects of N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-phenyli-midazol - 2 - yl)thio)acetamide against various cancer types, including lung and breast cancers. For instance:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | Apoptosis |

| MCF7 (Breast Cancer) | 12.7 | Kinase Inhibition |

These findings suggest that the compound holds promise as a potential anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-phenyli-midazol - 2 - yl)thio)acetamide has exhibited antimicrobial activity against various bacterial strains:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 | Moderate Antimicrobial |

| Escherichia coli | 25 | Moderate Antimicrobial |

These results indicate its potential as an antimicrobial agent, particularly against resistant strains .

Structure–Activity Relationship (SAR)

The unique combination of the furan ring and imidazole structure in this compound contributes to its distinct biological activities. Comparative analysis with similar compounds reveals that modifications in the substituents can significantly affect potency and selectivity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-fluorobenzyl)-2-thioacetamide | Fluorine substitution | Enhanced potency |

| 5-(trifluoromethyl)-1,3,4-thiadiazole derivatives | Strong cytotoxicity against cancer cells | High anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.